molecular formula C20H25NO3S2 B2411188 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone CAS No. 1396716-27-0

2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2411188
CAS No.: 1396716-27-0
M. Wt: 391.54
InChI Key: RRDUNJYZSUJRCF-UHFFFAOYSA-N
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Description

2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the piperidine ring: Starting with a thiophene derivative, the piperidine ring is introduced through a nucleophilic substitution reaction.

    Sulfonylation: The phenyl ring is sulfonylated using isopropylsulfonyl chloride under basic conditions.

    Coupling Reaction: The final step involves coupling the sulfonylated phenyl ring with the piperidine derivative through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent but often involve strong acids or bases.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
  • 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Uniqueness

2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is unique due to the presence of the isopropylsulfonyl group, which may confer distinct steric and electronic properties compared to its methyl or ethyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S2/c1-15(2)26(23,24)18-7-5-16(6-8-18)14-20(22)21-11-9-17(10-12-21)19-4-3-13-25-19/h3-8,13,15,17H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDUNJYZSUJRCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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